molecular formula C11H8BrF3N2 B7902849 2-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole

2-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole

Cat. No.: B7902849
M. Wt: 305.09 g/mol
InChI Key: LFXHGJYUFGTROF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole is a synthetic organic compound characterized by the presence of a bromophenyl group and a trifluoroethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,2,2-trifluoroethylamine.

    Formation of Imidazole Ring: The key step involves the formation of the imidazole ring through a cyclization reaction. This can be achieved by reacting 4-bromobenzaldehyde with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst, such as ammonium acetate, under reflux conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Electronic Properties: In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole
  • 2-(4-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole
  • 2-(4-Methylphenyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole

Uniqueness

2-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogens may not. Additionally, the trifluoroethyl group imparts distinct electronic properties that can influence the compound’s reactivity and interactions in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-bromophenyl)-1-(2,2,2-trifluoroethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2/c12-9-3-1-8(2-4-9)10-16-5-6-17(10)7-11(13,14)15/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXHGJYUFGTROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2CC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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